molecular formula C11H14N4OS B2681374 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide CAS No. 63503-80-0

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No. B2681374
CAS RN: 63503-80-0
M. Wt: 250.32
InChI Key: AYCXDQHIVYLKFI-UHFFFAOYSA-N
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Description

“2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide” is a chemical compound with the CAS Number 63503-80-0 . It has a molecular weight of 250.32 . The IUPAC name for this compound is 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N4OS/c1-6-3-8-9(4-7(6)2)14-11(13-8)17-5-10(16)15-12/h3-4H,5,12H2,1-2H3,(H,13,14)(H,15,16) .


Physical And Chemical Properties Analysis

This compound is stored at refrigerated temperatures .

Scientific Research Applications

Antibacterial Activity

Benzimidazole derivatives, including compounds like 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide, have demonstrated antibacterial properties. Research studies have reported their effectiveness against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli . These findings suggest that this compound could be explored further for potential antimicrobial therapies.

Antifungal Potential

In addition to antibacterial effects, 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide has shown antifungal activity against Candida albicans and Aspergillus niger . This property makes it a candidate for investigating novel antifungal agents.

Metal Chelation

Benzimidazole derivatives often exhibit metal-chelating properties. Researchers have explored their ability to bind to metal ions, which could have implications in fields such as environmental remediation or drug design. Investigating the metal-binding behavior of this compound could reveal interesting applications .

properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-6-3-8-9(4-7(6)2)14-11(13-8)17-5-10(16)15-12/h3-4H,5,12H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCXDQHIVYLKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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